molecular formula C6H13ClN4 B1436456 [(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride CAS No. 1971106-63-4

[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride

Cat. No. B1436456
M. Wt: 176.65 g/mol
InChI Key: LGMVCYGTIBUUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride” is a derivative of 1H-1,2,3-triazole . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives often involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry . A new synthetic route leading to functionalized 1H-1,2,3-triazole-4-carbonitriles has been developed, which involves several synthetic protocols .


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole derivatives can be analyzed using various spectroscopic techniques such as infrared, liquid chromatography-mass spectrometry, and nuclear magnetic resonance . The exact structure of “(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride” is not available in the retrieved data.


Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,3-triazole derivatives are often catalyzed by copper(I) ions . The tbta ligand binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole derivatives can be analyzed using various techniques. For example, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Chemical Reactions

Efficient Synthesis of Heterocyclic Compounds

Research has led to the development of methods for synthesizing triazole derivatives, which are crucial for creating compounds with significant biological activities. For instance, the synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones via an iminophosphorane route showcases the versatility of triazole-based compounds in constructing complex heterocycles (Sun, Huang, & Ding, 2010).

Catalysis and Ligand Application

Triazole derivatives serve as bifunctional surfactants and ligands in catalytic processes, such as the copper-catalyzed aerobic oxidation of alcohols in water. The use of triazolylamines functionalized with poly(ethylene glycol) demonstrates the role of these compounds in enhancing the efficiency of catalytic reactions (Nakarajouyphon et al., 2022).

Materials Science

Engineering of Porous Materials

The creation of three-dimensional structures from triazole-carboxylate synthons illustrates the potential of triazole derivatives in materials science, particularly in designing porous nanoballs with specific applications in catalysis and adsorption (Naik et al., 2010).

Biomedical Research

Antimicrobial Activities

The synthesis and evaluation of triazole derivatives for their antimicrobial properties highlight the importance of these compounds in developing new therapeutic agents. Some triazole derivatives exhibit significant activities against various microorganisms, suggesting their potential in addressing antibiotic resistance (Bektaş et al., 2007).

Safety And Hazards

The safety and hazards associated with 1H-1,2,3-triazole derivatives depend on their specific structures and uses. Some triazole derivatives have been found to inhibit some metabolic enzymes such as AChE (acetylcholinesterase I and II) and could be used as candidate drugs in the treatment of some diseases .

Future Directions

The future directions in the research of 1H-1,2,3-triazole derivatives involve the development of new synthetic routes and the exploration of their biological activities . They are promising precursors in the simple and efficient method for the preparation of the 2-triazol-4-yl-thieno[2,3-d]pyrimidines .

properties

IUPAC Name

1-(1-ethyltriazol-4-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-3-10-5-6(4-7-2)8-9-10;/h5,7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMVCYGTIBUUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride
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[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride
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[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride
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[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride
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[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride
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[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride

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